molecular formula C19H22N2O3 B7106654 Ethyl 2-[(2,3-dimethylbenzoyl)-methylamino]-2-pyridin-3-ylacetate

Ethyl 2-[(2,3-dimethylbenzoyl)-methylamino]-2-pyridin-3-ylacetate

Cat. No.: B7106654
M. Wt: 326.4 g/mol
InChI Key: CJJPDYDLNIWAGL-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,3-dimethylbenzoyl)-methylamino]-2-pyridin-3-ylacetate is a complex organic compound that belongs to the class of benzoyl derivatives This compound is characterized by the presence of a pyridine ring, a benzoyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,3-dimethylbenzoyl)-methylamino]-2-pyridin-3-ylacetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 2,3-dimethylbenzoic acid, is reacted with thionyl chloride to form 2,3-dimethylbenzoyl chloride.

    Amination: The benzoyl chloride is then reacted with methylamine to form the corresponding benzoyl methylamine derivative.

    Coupling with Pyridine: The benzoyl methylamine derivative is then coupled with 2-pyridinecarboxylic acid under esterification conditions using ethyl alcohol and a suitable catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,3-dimethylbenzoyl)-methylamino]-2-pyridin-3-ylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(2,3-dimethylbenzoyl)-methylamino]-2-pyridin-3-ylacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,3-dimethylbenzoyl)-methylamino]-2-pyridin-3-ylacetate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 2-[(2,3-dimethylbenzoyl)-methylamino]-2-pyridin-3-ylacetate can be compared with other similar compounds such as:

  • Ethyl 2-[(2,4-dimethylbenzoyl)-methylamino]-2-pyridin-3-ylacetate
  • Ethyl 2-[(2,5-dimethylbenzoyl)-methylamino]-2-pyridin-3-ylacetate
  • Ethyl 2-[(3,4-dimethylbenzoyl)-methylamino]-2-pyridin-3-ylacetate

These compounds share similar structural features but differ in the position of the methyl groups on the benzoyl ring. This difference can influence their chemical reactivity and biological activity, making this compound unique in its properties and applications.

Properties

IUPAC Name

ethyl 2-[(2,3-dimethylbenzoyl)-methylamino]-2-pyridin-3-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-5-24-19(23)17(15-9-7-11-20-12-15)21(4)18(22)16-10-6-8-13(2)14(16)3/h6-12,17H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJPDYDLNIWAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN=CC=C1)N(C)C(=O)C2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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